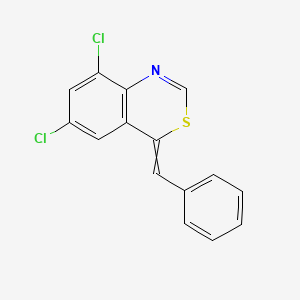
9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine: is a complex organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two methoxyethyl groups and two phenyl groups attached to the nitrogen atom of the fluorene core. It is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of fluorene with 2-methoxyethyl bromide in the presence of a strong base such as sodium hydride. This is followed by the introduction of diphenylamine through a nucleophilic substitution reaction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrogen atom, converting the diphenylamine moiety into secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 9,9-Bis(2-formylethyl)-N,N-diphenyl-9H-fluoren-2-amine.
Reduction: Formation of 9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine derivatives with reduced nitrogen functionality.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of advanced organic materials, including polymers and dendrimers. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biology: In biological research, the compound can be used as a fluorescent probe due to its strong fluorescence properties. It is also explored for its potential as a drug delivery agent, given its ability to interact with biological membranes.
Medicine: The compound’s derivatives are investigated for their potential therapeutic applications, including as anticancer agents and in the treatment of neurological disorders.
Industry: In the industrial sector, the compound is used in the production of high-performance materials, such as coatings and adhesives. Its stability and electronic properties make it valuable in the development of electronic devices and sensors.
Wirkmechanismus
The mechanism by which 9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine exerts its effects is primarily through its interaction with electronic systems. The compound’s fluorene core allows for efficient electron transport, while the methoxyethyl and diphenylamine groups provide stability and enhance solubility. In biological systems, the compound can interact with cellular membranes and proteins, potentially affecting signal transduction pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
- 9,9-Bis(4-methoxyphenyl)-9H-fluorene
- 2,7-Dibromo-9,9-bis(2-methoxyethoxyethyl)-9H-fluorene
- 9,9-Bis(2-methoxyethyl)-9H-fluorene
Comparison: Compared to similar compounds, 9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine exhibits unique electronic properties due to the presence of both methoxyethyl and diphenylamine groups. This combination enhances its solubility and stability, making it more suitable for applications in electronic devices and biological systems. The presence of diphenylamine also provides additional sites for functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
Eigenschaften
CAS-Nummer |
649724-45-8 |
|---|---|
Molekularformel |
C31H31NO2 |
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
9,9-bis(2-methoxyethyl)-N,N-diphenylfluoren-2-amine |
InChI |
InChI=1S/C31H31NO2/c1-33-21-19-31(20-22-34-2)29-16-10-9-15-27(29)28-18-17-26(23-30(28)31)32(24-11-5-3-6-12-24)25-13-7-4-8-14-25/h3-18,23H,19-22H2,1-2H3 |
InChI-Schlüssel |
QIZGDBLZVLDEDZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B12604387.png)

![Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12604429.png)



![(3S)-3-Methyl-4-[(trimethylsilyl)methyl]pent-4-en-1-ol](/img/structure/B12604455.png)
![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)

![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12604466.png)

boranyl](/img/structure/B12604474.png)
![2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B12604482.png)

